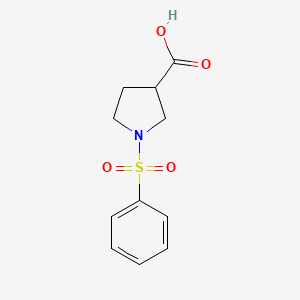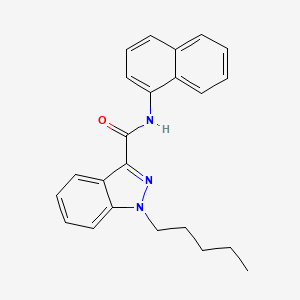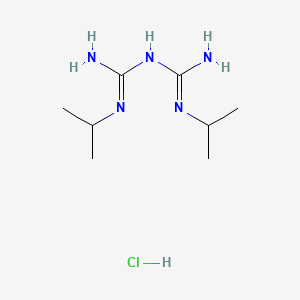
Clorhidrato de 1,5-Bis(1-metiletil)biguanida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,5-Bis(1-methylethyl)biguanide hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its role in the development of antimalarial drugs and its interactions with other pharmaceutical compounds.
Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry to ensure the consistency and efficacy of drug formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(1-methylethyl)biguanide hydrochloride typically involves the reaction of biguanide derivatives with isopropylamine. The process can be summarized as follows:
Starting Materials: Biguanide and isopropylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions.
Purification: The product is purified through recrystallization or chromatographic techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 1,5-Bis(1-methylethyl)biguanide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to mix biguanide and isopropylamine under optimized conditions.
Purification and Quality Control: Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
Packaging: The compound is then packaged under sterile conditions to prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(1-methylethyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the biguanide structure.
Reduction: Reduced forms of the compound, often leading to simpler amine derivatives.
Substitution: New compounds with different functional groups replacing the isopropyl groups.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(1-methylethyl)biguanide hydrochloride involves its interaction with biological targets, primarily enzymes and receptors involved in metabolic pathways. The compound exerts its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in the biosynthesis of nucleotides, thereby affecting cell proliferation.
Disruption of Metabolic Pathways: By interfering with metabolic pathways, it can inhibit the growth of microorganisms, making it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Metformin: Another biguanide derivative used primarily as an antidiabetic agent.
Phenformin: A biguanide with similar antidiabetic properties but with a higher risk of lactic acidosis.
Proguanil: An antimalarial drug that is structurally related to 1,5-Bis(1-methylethyl)biguanide hydrochloride.
Uniqueness
1,5-Bis(1-methylethyl)biguanide hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike metformin and phenformin, it is not primarily used for diabetes treatment but is instead a valuable reference standard in pharmaceutical research, particularly for antimalarial drugs .
Propiedades
IUPAC Name |
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N5.ClH/c1-5(2)11-7(9)13-8(10)12-6(3)4;/h5-6H,1-4H3,(H5,9,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFUVMLPDXIDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)NC(=NC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35708-82-8 |
Source


|
| Record name | GS-18667 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035708828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-18667 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X782QX942G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
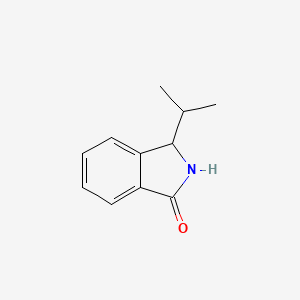
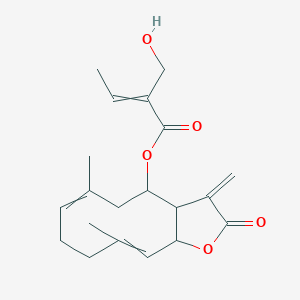

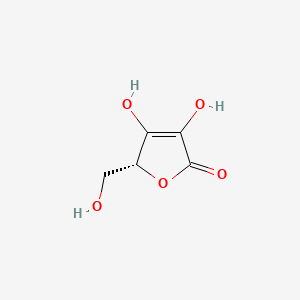
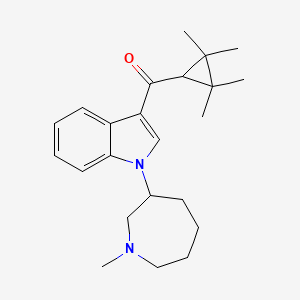
![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)
![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)

